

Application of Triethylsulfonium Iodide in Epoxide Synthesis: A Detailed Guide

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Compound of Interest

Compound Name: *Triethylsulfonium iodide*

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Introduction

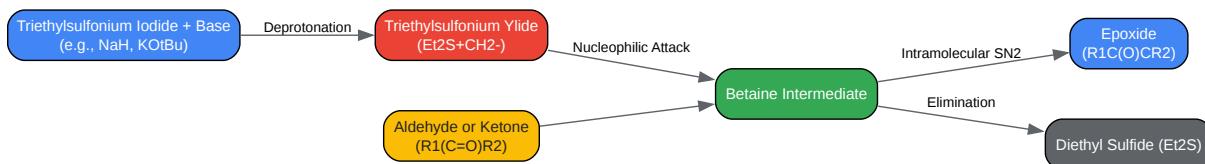
The synthesis of epoxides is a fundamental transformation in organic chemistry, providing key intermediates for the production of a wide array of complex molecules, including pharmaceuticals. One powerful method for the synthesis of epoxides from carbonyl compounds is the Corey-Chaykovsky reaction. This reaction typically utilizes a sulfur ylide, generated *in situ* from a sulfonium salt, to transfer a methylene group to an aldehyde or ketone. While trimethylsulfonium iodide is the most commonly employed reagent for this transformation, its homolog, **triethylsulfonium iodide**, can also be utilized. This document provides detailed application notes and protocols for the use of **triethylsulfonium iodide** in the synthesis of epoxides.

The Corey-Chaykovsky reaction is valued for its high efficiency and stereoselectivity, offering a robust alternative to traditional epoxidation methods like those using peroxy acids. The reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine intermediate which then undergoes intramolecular ring closure to yield the epoxide and diethyl sulfide as a byproduct.^{[1][2][3]}

Reaction Mechanism and Workflow

The overall process involves two main stages: the *in situ* generation of the triethylsulfonium ylide and its subsequent reaction with a carbonyl compound to form the epoxide.

- Ylide Formation: **Triethylsulfonium iodide** is deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the reactive triethylsulfonium ylide.[1][4]
- Epoxidation: The ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate rapidly undergoes an intramolecular SN2 reaction to form the three-membered epoxide ring and release diethyl sulfide.[2][3]



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Caption: General mechanism of epoxide synthesis using **triethylsulfonium iodide**.

Quantitative Data

While **triethylsulfonium iodide** is less commonly cited in the literature than its trimethyl counterpart, the reaction is expected to proceed with comparable efficiency. The following table summarizes typical yields obtained in the Corey-Chaykovsky reaction using the analogous trimethylsulfonium iodide with various carbonyl substrates, which can be considered indicative of the expected performance of **triethylsulfonium iodide**.[5][6]

Entry	Substrate (Carbonyl Compound d)	Reagent	Base	Solvent	Yield (%)	Reference
1	Benzophenone	Trimethylsulfonium Iodide	KOH	t-Butanol	97	[5]
2	4-Methylphenyl phenyl ketone	Trimethylsulfonium Iodide	KOH	t-Butanol	95	[5]
3	Acetophenone	Trimethylsulfonium Iodide	KOH	t-Butanol	85	[5]
4	Cyclohexanone	Trimethylsulfonium Iodide	NaH	DMSO	88	[3]
5	Benzaldehyde	Trimethylsulfonium Iodide	NaH	DMSO	>90	[1]
6	Kobusone	Trimethylsulfonium Iodide	KOtBu	DMF	91	[6]
7	Intermediate 22 (complex)	Trimethylsulfonium Iodide	NaH	DMSO/THF	92	[6]

Experimental Protocols

Below are detailed protocols for the synthesis of epoxides using a sulfonium iodide reagent. These protocols are based on established procedures for the Corey-Chaykovsky reaction and can be adapted for use with **triethylsulfonium iodide**.

Protocol 1: General Procedure for Epoxidation of Ketones and Aromatic Aldehydes

This protocol is adapted from a simplified procedure for the Corey-Chaykovsky epoxidation.[\[5\]](#)

Materials:

- **Triethylsulfonium iodide** (or Trimethylsulfonium iodide)
- Substrate (ketone or aromatic aldehyde)
- Potassium hydroxide (crushed)
- tert-Butanol
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel

Procedure:

- To a round-bottom flask, add the ketone or aromatic aldehyde (1.0 mmol), **triethylsulfonium iodide** (1.5 mmol), and crushed potassium hydroxide (3.0 mmol).
- Add tert-butanol (5 mL) to the flask.
- Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water (10 mL).

- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxide.
- Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Epoxidation using Sodium Hydride in DMSO

This protocol is a classic procedure for the Corey-Chaykovsky reaction.[\[3\]](#)[\[4\]](#)

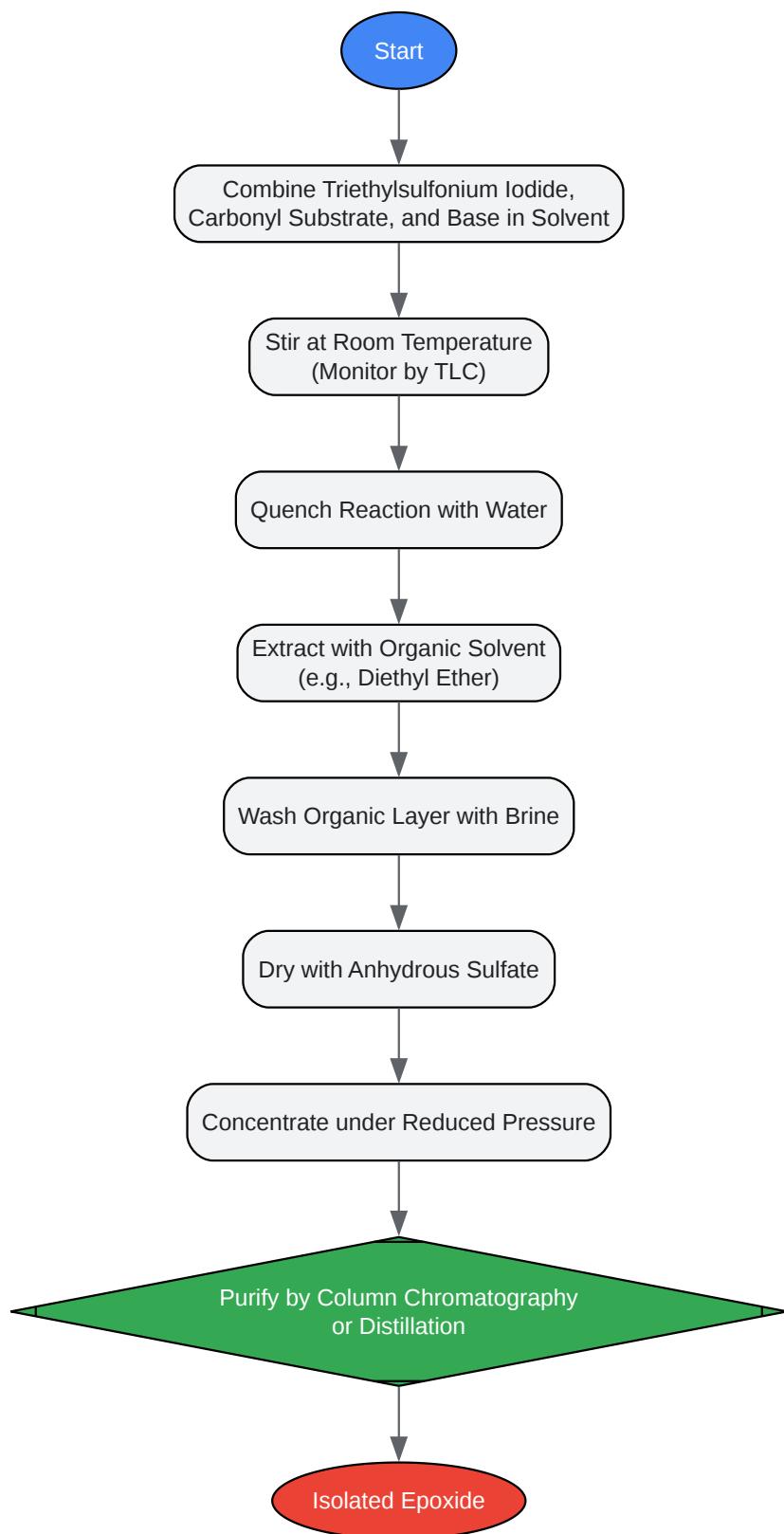
Materials:

- **Triethylsulfonium iodide** (or Trimethylsulfonium iodide)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Substrate (aldehyde or ketone)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Water
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Three-necked flask equipped with a nitrogen inlet and a dropping funnel
- Magnetic stirrer and stir bar

Procedure:

- To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).

- Wash the sodium hydride with dry hexanes to remove the mineral oil and then carefully remove the hexanes.
- Add anhydrous DMSO (5 mL) to the flask.
- In a separate flask, dissolve **triethylsulfonium iodide** (1.1 mmol) in anhydrous DMSO (5 mL).
- Add the **triethylsulfonium iodide** solution dropwise to the sodium hydride suspension at room temperature. The formation of the ylide is indicated by the cessation of hydrogen evolution.
- After stirring for 10-15 minutes, add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous DMSO (2 mL) dropwise to the ylide solution.
- Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
- After completion, cautiously quench the reaction by the slow addition of water (15 mL).
- Extract the aqueous mixture with diethyl ether (3 x 20 mL).
- Combine the organic extracts, wash with water (2 x 15 mL) and then with brine (15 mL).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Filter and concentrate the organic solution under reduced pressure.
- Purify the resulting crude epoxide by column chromatography or distillation.



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Caption: A generalized experimental workflow for epoxide synthesis.

Conclusion

The use of **triethylsulfonium iodide** in the Corey-Chaykovsky reaction provides an effective method for the synthesis of epoxides from a variety of aldehyde and ketone precursors. While less documented than its trimethylsulfonium iodide counterpart, the underlying reactivity is analogous, allowing for the adaptation of existing protocols. The reaction is characterized by mild conditions and good to excellent yields, making it a valuable tool in the arsenal of synthetic chemists in research and drug development. Careful optimization of reaction conditions, including the choice of base and solvent, can lead to high yields of the desired epoxide products.

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